3-Propyl-1,4-diazepan-2-one is a chemical compound characterized by its unique diazepane structure, which features a propyl group at the third position and a carbonyl group at the second position. This compound is part of a broader class of diazepanes, which are known for their diverse biological activities and potential therapeutic applications.
The compound can be synthesized through various methods, primarily involving cyclization reactions of suitable precursors. The molecular formula of 3-Propyl-1,4-diazepan-2-one is , with a molecular weight of 156.23 g/mol .
3-Propyl-1,4-diazepan-2-one belongs to the category of heterocyclic compounds, specifically diazepanes. These compounds are recognized for their structural similarity to benzodiazepines, which are widely used in pharmacology for their anxiolytic and sedative properties.
The synthesis of 3-Propyl-1,4-diazepan-2-one typically involves the following methods:
The synthesis often requires careful control of temperature and pressure to optimize yields and minimize by-products. The use of biocatalysts is also being explored to improve enantioselectivity during asymmetric synthesis .
The molecular structure of 3-Propyl-1,4-diazepan-2-one can be represented using various chemical notation systems:
InChI=1S/C8H16N2O/c1-2-4-7-8(11)10-6-3-5-9-7/h7,9H,2-6H2,1H3,(H,10,11)
ZMPVMIUXWVMFAF-UHFFFAOYSA-N
CCCC1C(=O)NCCCN1
The compound's structural data indicates that it contains two nitrogen atoms in the diazepane ring and a carbonyl group that influences its reactivity and biological activity .
3-Propyl-1,4-diazepan-2-one can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions. For example:
These reactions lead to various products including N-alkylated diazepanes and secondary amines .
The mechanism of action for 3-Propyl-1,4-diazepan-2-one involves its interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate their activity:
The physical properties include:
Property | Value |
---|---|
Molecular Formula | C8H16N2O |
Molecular Weight | 156.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Key chemical properties involve reactivity patterns typical for diazepane derivatives:
3-Propyl-1,4-diazepan-2-one has several scientific applications:
This compound's unique structural features make it a valuable subject for further research in medicinal chemistry and drug development.
The seven-membered 1,4-diazepan-2-one core of 3-propyl derivatives is typically constructed through intramolecular cyclization of linear precursors containing appropriately positioned amine and carbonyl functionalities. N-Oxide intermediates serve as pivotal precursors for regioselective ring closure, enabling the formation of the diazepanone scaffold under mild conditions. For example, N-oxide 4 (derived from 2-amino-4-chlorobenzophenone) undergoes selective alkylation at the N1 position, followed by reductive cyclization to furnish the benzodiazepinone framework in a five-step sequence [2] [9].
Reductive alkylation using propionaldehyde and sodium cyanoborohydride efficiently installs the 3-propyl substituent on preformed diazepane intermediates. This method capitalizes on the nucleophilicity of the secondary amine within the diazepane ring, with reaction optimization studies indicating pH 7-8 and methanol as optimal for minimizing iminium ion hydrolysis [2]. Tertiary amine precursors activated as alkyl ammonium salts (e.g., methyl iodide adducts) undergo ring closure under basic conditions via intramolecular nucleophilic displacement, achieving 75-90% yields for N-alkylated derivatives [8].
Enantioselective synthesis of chiral 3-substituted diazepan-2-ones employs immobilized lipases (e.g., Candida antarctica Lipase B). Kinetic resolution of racemic 3-propyl-1,4-diazepan-2-one precursors utilizes vinyl acetate as an acyl donor in tert-butyl methyl ether, affording enantiomerically enriched (>90% ee) alcohols and acetates at 40°C [4].
Table 1: Cyclization Methods for 1,4-Diazepan-2-one Synthesis
Method | Key Reagent/Catalyst | Conditions | Yield (%) | Ref. |
---|---|---|---|---|
N-Oxide Alkylation | Alkyl Halides | DMF, K₂CO₃, 25°C | 65-80 | [2][9] |
Reductive Alkylation | NaBH₃CN, RCHO | MeOH, pH 7.5, 25°C | 70-85 | [2] |
Enzymatic Resolution | Lipase B, Vinyl Acetate | MTBE, 40°C, 24h | 45 (50% max) | [4] |
Intramolecular Displacement | Alkyl Iodides, Base | MeCN, 60°C, 12h | 75-90 | [8] |
Solvent-free cyclocondensation of 1,3-diaminopropanes with succinic acid derivatives utilizes NaHSO₄·Al₂O₃ as a solid acid catalyst under microwave irradiation (150 W, 120°C). This approach achieves 88% conversion within 15 minutes, significantly reducing reaction times compared to conventional heating (6-12 hours). The catalyst is recyclable for three cycles without significant loss in activity, enhancing process sustainability [2].
Tubular flow reactors enable the multistep synthesis of 3-propyl-1,4-diazepan-2-ones with precise temperature and residence time control. Key advantages include:
The electrophilic carbonyl of 3-propyl-1,4-diazepan-2-one undergoes nucleophilic addition with organometallic reagents. Treatment with propylmagnesium bromide in tetrahydrofuran at 0°C generates tertiary carbinols, while alkyllithium reagents yield enolates suitable for C-alkylation. Lithium aluminum hydride reduction selectively produces the corresponding 1,4-diazepane in 92% yield, crucial for bioactive amine derivatives [2] [4].
N-Alkylation exploits the lactam nitrogen’s nucleophilicity under basic conditions (NaH, DMF). This technique installs pharmacophores like allyl (for CCK2 receptor affinity) and cyclopropyl groups (for DPP-4 inhibition):
Table 2: Bioactive Derivatives via N1-Functionalization
N1-Substituent | Biological Target | Activity (IC₅₀/Ki) | Application |
---|---|---|---|
Allyl | CCK2 (CCK-B) Receptor | 170 nM | Anxiolytic |
Cyclopropyl | Dipeptidyl Peptidase IV (DPP-4) | 8.0 nM | Antidiabetic |
3-Methoxypropyl | mGluR2/3 | Non-competitive antagonist | Neurological disorders |
Methyl | Melanocortin-5 Receptor | 37 nM (Antagonist) | Anti-inflammatory |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2